5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Overview
Description
5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one is a useful research compound. Its molecular formula is C17H11FN2O2 and its molecular weight is 294.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.08045576 g/mol and the complexity rating of the compound is 473. The solubility of this chemical has been described as 0.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
One significant application of this compound is in the development of radioligands for Positron Emission Tomography (PET) imaging, particularly for targeting the P2X4 receptor. This receptor is relevant in neuroinflammation and brain diseases like Alzheimer's. The synthesis and biological evaluation of radioligands using 5-(4-Fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one as a scaffold have shown promising results, indicating potential for PET imaging applications in neurology (Wang et al., 2017).
Synthesis and Structural Analysis
This compound is also utilized in the synthesis and structural analysis of various chemical entities. For instance, research has been conducted on regiospecific synthesis and X-ray crystal structure analysis of related compounds, providing insights into their chemical and physical properties. Such studies contribute to a deeper understanding of the structural characteristics and potential applications of these compounds (Alonso et al., 2020).
Novel Synthesis Methods
Additionally, novel methods have been developed for synthesizing this compound and its derivatives. For example, one study demonstrated a two-step one-pot synthesis approach, expanding the possibilities for efficiently producing a variety of related chemical structures. This contributes to the versatility and accessibility of these compounds for further research and application (Patel et al., 2014).
Anticonvulsant Activity Research
There is also ongoing research into the anticonvulsant properties of derivatives of this compound. Studies have synthesized and evaluated various derivatives for their potential as anticonvulsant agents, contributing to the development of new therapeutic options for conditions like epilepsy (Narayana et al., 2006).
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2/c18-11-7-5-10(6-8-11)15-17-16(20-14(21)9-19-15)12-3-1-2-4-13(12)22-17/h1-8H,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGWAVKKFHWHFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC=C(C=C3)F)OC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326904 | |
Record name | 5-(4-fluorophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808342 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
296798-52-2 | |
Record name | 5-(4-fluorophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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